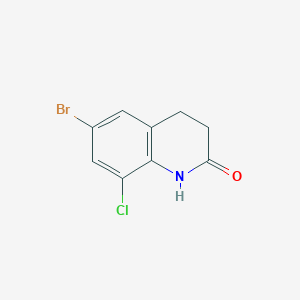

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one

描述

属性

IUPAC Name |

6-bromo-8-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVBXVQQLCGEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:

Halogenation: Introduction of bromine and chlorine atoms into the quinoline ring.

Cyclization: Formation of the dihydroquinolinone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often use catalysts and specific solvents to facilitate the reactions efficiently.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Chemistry

In chemistry, 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may exhibit similar properties and be used in the development of new therapeutic agents.

Medicine

In medicine, derivatives of quinoline are often explored for their potential as drugs. This compound could be investigated for its pharmacological properties and therapeutic potential.

Industry

Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may find applications in these areas as well.

作用机制

The mechanism of action of 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain molecular targets.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

- Core Flexibility: Quinazolinones (e.g., ) exhibit a planar structure distinct from the partially saturated dihydroquinolinone core, affecting solubility and binding affinity .

Bioactive Derivatives with Modified Substituents

- Amino-Substituted Derivatives: Compounds like 6-amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one () show selectivity for neuronal nitric oxide synthase (nNOS), highlighting the importance of basic amine side chains for CNS-targeted activity . Anticonvulsant Activity: Derivatives with alkyl or aryl groups at position 1 demonstrate GABAA receptor binding, with ED₅₀ values < 50 mg/kg in seizure models .

Methoxy/Hydroxy Derivatives :

- CHNQD-00603 (3-OCH₃, 4-OH) enhances osteogenic differentiation in bone marrow stem cells, suggesting that electron-donating groups at positions 3 and 4 improve osteogenesis .

生物活性

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H7BrClN and a molecular weight of 256.52 g/mol. The presence of bromine and chlorine substituents in its structure contributes to its unique reactivity and biological properties. The quinolinone framework is significant in medicinal chemistry due to its prevalence in various bioactive compounds.

Enzyme Interaction

This compound interacts with several enzymes, influencing metabolic pathways. It has been shown to inhibit specific enzymes involved in cellular metabolism, which can lead to altered energy production and metabolic flux within cells.

Cellular Effects

The compound modulates cell signaling pathways and gene expression, impacting cellular functions. For instance, it can alter the expression of genes associated with proliferation and apoptosis, suggesting potential applications in cancer therapy .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 5.3 to 6.4 µg/mL .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have shown cytotoxic effects against several cancer cell lines, including murine leukemia P-388 cells, with an IC50 value of 2.56 µg/mL . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound. Results indicated strong activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Against Cancer Cells : In a comparative study of quinoline derivatives, this compound was found to be one of the most potent compounds against human cervical carcinoma HeLa cells, highlighting its potential in cancer therapeutics.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | Lacks chlorine | Moderate antimicrobial | Different biological profile |

| 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one | Methyl group at position 8 | Anticancer activity | Enhanced reactivity due to methylation |

| 6-Bromo-7-fluoroquinolin-2(1H)-one | Fluorine instead of chlorine | Antiviral properties | Different halogen substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。